Biotin-XX hydrazide
Overview
Description
Biotin-XX hydrazide is a carbonyl-reactive biotinylation reagent that contains two aminohexanoic acid spacers. This compound is known for its high efficiency in forming complexes between biotinylated antibodies (or other biotinylated proteins) and avidin-probe conjugates, where the probe can be a fluorochrome or an enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-XX hydrazide is synthesized by reacting biotin with hydrazine in the presence of two aminohexanoic acid spacers. The reaction typically occurs under slightly acidic conditions to form hydrazone linkages, which can be further reduced to stable secondary amine bonds using sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the oxidation of carbohydrate groups to form aldehydes, followed by the reaction with hydrazine to form the hydrazide derivative .
Chemical Reactions Analysis
Types of Reactions
Biotin-XX hydrazide primarily undergoes:
Oxidation: The hydrazide group reacts with aldehydes and ketones to form hydrazone linkages.
Reduction: Hydrazone linkages can be reduced to stable secondary amine bonds using sodium cyanoborohydride.
Substitution: The hydrazide group can react with carboxyl groups using carbodiimide chemistry to form amide linkages.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize carbohydrate groups to aldehydes.
Reduction: Sodium cyanoborohydride is used to reduce hydrazone linkages.
Substitution: Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
The major products formed from these reactions include biotinylated proteins and antibodies, which are used in various biochemical assays and research applications .
Scientific Research Applications
Biotin-XX hydrazide is widely used in scientific research due to its ability to efficiently biotinylate proteins and other macromolecules. Some key applications include:
Chemistry: Used in biotinylation of glycoproteins and other carbohydrate-containing compounds.
Biology: Employed in cell surface labeling and isolation of glycoproteins.
Medicine: Utilized in immunoassays and diagnostic applications to detect and quantify specific proteins.
Industry: Applied in the purification of biotinylated molecules using streptavidin probes or resins.
Mechanism of Action
Biotin-XX hydrazide exerts its effects by forming strong, stable complexes with avidin or streptavidin. The two aminohexanoic acid spacers in this compound enhance the efficiency of avidin-binding by alleviating steric hindrance. This allows for more effective biotinylation of proteins and other macromolecules .
Comparison with Similar Compounds
Biotin-XX hydrazide is unique due to its two aminohexanoic acid spacers, which provide higher efficiency in avidin-binding compared to other biotinylation reagents. Similar compounds include:
Biotin-X hydrazide: Contains a single aminohexanoic acid spacer and is less efficient in avidin-binding.
Biotin-LC-hydrazide: Features a long-chain hydrocarbon spacer, which may reduce steric hindrance but is less efficient than this compound.
Biotin-PEG4-hydrazide: Contains a polyethylene glycol spacer, providing hydrophilicity and reduced aggregation in solution.
This compound stands out due to its optimal balance of spacer length and efficiency in forming stable complexes with avidin or streptavidin .
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(6-hydrazinyl-6-oxohexyl)hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)/t16-,17-,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYZIMLLRKKNS-FIKGOQFSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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